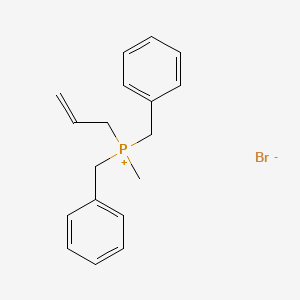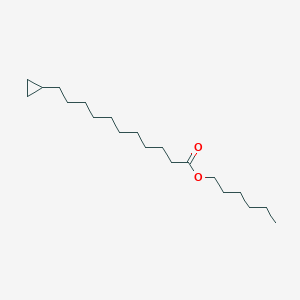
Hexyl 11-cyclopropylundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 11-cyclopropylundecanoate is an organic compound characterized by a long carbon chain with a cyclopropyl group attached to the eleventh carbon and a hexyl ester group at the terminal end. This compound is part of the ester family, which are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 11-cyclopropylundecanoate typically involves the esterification of 11-cyclopropylundecanoic acid with hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
11-cyclopropylundecanoic acid+hexanolH2SO4Hexyl 11-cyclopropylundecanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Hexyl 11-cyclopropylundecanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 11-cyclopropylundecanoic acid and hexanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 11-cyclopropylundecanoic acid and hexanol.
Reduction: 11-cyclopropylundecanol and hexanol.
Transesterification: A new ester and hexanol.
Scientific Research Applications
Hexyl 11-cyclopropylundecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of Hexyl 11-cyclopropylundecanoate in biological systems is not fully understood. it is believed to interact with cell membranes due to its amphiphilic nature, potentially disrupting microbial cell walls and leading to antimicrobial effects. The cyclopropyl group may also play a role in modulating the compound’s biological activity by affecting its binding to molecular targets.
Comparison with Similar Compounds
Hexyl 11-cyclopropylundecanoate can be compared to other esters with similar structures:
Hexyl undecanoate: Lacks the cyclopropyl group, making it less rigid and potentially less biologically active.
Cyclopropyl undecanoate: Lacks the hexyl ester group, which may affect its solubility and application in the fragrance industry.
Hexyl cyclopropylacetate: A shorter chain ester with different physical and chemical properties.
The presence of both the hexyl ester and cyclopropyl groups in this compound makes it unique, providing a balance of hydrophobicity and rigidity that can be advantageous in various applications.
Properties
CAS No. |
61350-85-4 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
hexyl 11-cyclopropylundecanoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-13-18-22-20(21)15-12-10-8-6-5-7-9-11-14-19-16-17-19/h19H,2-18H2,1H3 |
InChI Key |
JTXXJVYAMLVLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


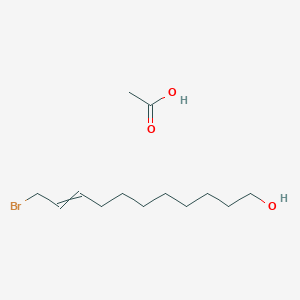
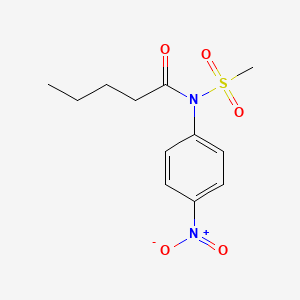
![(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione](/img/structure/B14580057.png)
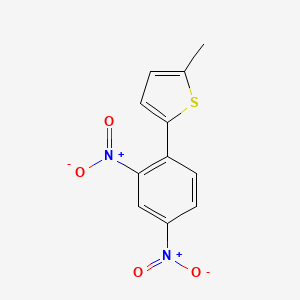
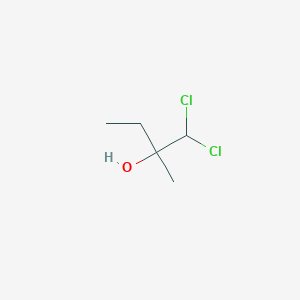
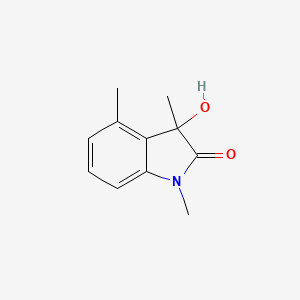
![Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl-](/img/structure/B14580071.png)
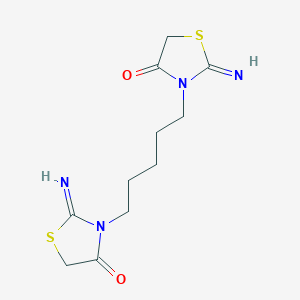
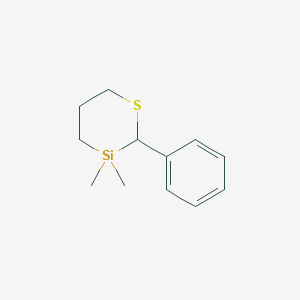
![3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14580081.png)
![6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14580085.png)
![3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14580087.png)
![(5R)-5-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14580111.png)
